molecular formula C18H23F3N2O4 B11055116 N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide

N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide

Cat. No.: B11055116
M. Wt: 388.4 g/mol
InChI Key: DAUKFMFYVDVXAL-UHFFFAOYSA-N
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Description

N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a tetrahydrofuran ring, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Derivative: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of the Tetrahydrofuran Ring: This can be synthesized via a cyclization reaction, often using dihydrofuran and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the indole derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving indole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(methyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide
  • N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(ethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide

Uniqueness

The presence of the trifluoromethyl group in N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide makes it unique compared to similar compounds. This group significantly alters the compound’s physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23F3N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[6,6-dimethyl-2,4-dioxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]acetamide

InChI

InChI=1S/C18H23F3N2O4/c1-10(24)22-17(18(19,20)21)14-12(7-16(2,3)8-13(14)25)23(15(17)26)9-11-5-4-6-27-11/h11H,4-9H2,1-3H3,(H,22,24)

InChI Key

DAUKFMFYVDVXAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(C2=C(CC(CC2=O)(C)C)N(C1=O)CC3CCCO3)C(F)(F)F

Origin of Product

United States

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